molecular formula C7H8BrCl2N3 B6186404 3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride CAS No. 2639440-23-4

3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride

Cat. No.: B6186404
CAS No.: 2639440-23-4
M. Wt: 285
InChI Key:
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Description

“3-bromoimidazo[1,2-a]pyridin-7-amine” is a chemical compound with the molecular formula C7H6BrN3 . It is also known as “7-Amino-3-bromo-imidazo[1,2-a]pyridine” and has a molecular weight of 212.05 . It is a light brown solid .


Synthesis Analysis

The synthesis of “3-bromoimidazo[1,2-a]pyridin-7-amine” can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The InChI code for “3-bromoimidazo[1,2-a]pyridin-7-amine” is 1S/C7H6BrN3/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H,9H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving “3-bromoimidazo[1,2-a]pyridin-7-amine” are quite interesting. For instance, 3-bromoimidazopyridines can be obtained in ethyl acetate via a one-pot tandem cyclization/bromination process when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .


Physical and Chemical Properties Analysis

“3-bromoimidazo[1,2-a]pyridin-7-amine” is a light brown solid . It should be stored at temperatures between 0-8°C .

Mechanism of Action

The mechanism of action for the reactions involving “3-bromoimidazo[1,2-a]pyridin-7-amine” is proposed to proceed via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt . This then undergoes a facile closure to provide the shared intermediate .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing in dust . In case of ingestion, seek medical advice immediately .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride involves the reaction of 3-bromo-2-chloropyridine with imidazole in the presence of a base to form 3-bromoimidazo[1,2-a]pyridine. This intermediate is then reacted with ammonia to form 3-bromoimidazo[1,2-a]pyridin-7-amine, which is subsequently converted to the dihydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3-bromo-2-chloropyridine", "imidazole", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-bromo-2-chloropyridine is reacted with imidazole in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as DMF, at elevated temperature to form 3-bromoimidazo[1,2-a]pyridine.", "Step 2: 3-bromoimidazo[1,2-a]pyridine is reacted with ammonia in an aprotic solvent, such as THF, at elevated temperature to form 3-bromoimidazo[1,2-a]pyridin-7-amine.", "Step 3: 3-bromoimidazo[1,2-a]pyridin-7-amine is reacted with hydrochloric acid in an aprotic solvent, such as ethanol, to form the dihydrochloride salt of 3-bromoimidazo[1,2-a]pyridin-7-amine." ] }

CAS No.

2639440-23-4

Molecular Formula

C7H8BrCl2N3

Molecular Weight

285

Purity

95

Origin of Product

United States

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